3-(4-fluorobenzyl)-6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione
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Overview
Description
3-[(4-FLUOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is a complex organic compound that belongs to the class of imidazo[1,5-b][1,2,4]triazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group and a phenyl group attached to the imidazo[1,5-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-FLUOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction is usually carried out at room temperature to ensure optimal yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. Additionally, the use of automated systems and advanced purification techniques can enhance the overall efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-FLUOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
3-[(4-FLUOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-FLUOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, the compound may interact with cellular signaling pathways, such as the NF-kB pathway, to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar triazole core and has been investigated for its potential as a CDK2 inhibitor with anticancer activity.
Triazolo[1,5-a]pyrimidine: Another compound with a similar structure, known for its neuroprotective and anti-inflammatory properties.
Uniqueness
3-[(4-FLUOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE stands out due to its unique combination of a fluorophenyl group and a phenyl group attached to the imidazo[1,5-b][1,2,4]triazole core. This structural feature may contribute to its distinct bioactivity and potential therapeutic applications.
Properties
Molecular Formula |
C17H13FN4O2 |
---|---|
Molecular Weight |
324.31 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6-phenyl-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione |
InChI |
InChI=1S/C17H13FN4O2/c18-13-8-6-12(7-9-13)10-21-16(23)19-15-11-20(17(24)22(15)21)14-4-2-1-3-5-14/h1-9H,10-11H2 |
InChI Key |
PWTWKERUVMTKEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=O)N(N2C(=O)N1C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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